Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-
Description
The compound Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- is a piperidine derivative featuring a 4-bromophenylsulfonyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The sulfonyl moiety is a strong electron-withdrawing group, enhancing stability and modulating acidity, while the bromine substituent on the phenyl ring contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCTSOARXZTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198700 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394245-70-6 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394245-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction can produce amines, and substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Piperidine derivatives are widely investigated for their potential therapeutic applications. The specific compound has been explored for its pharmacological properties, including:
- Enzyme Inhibition : It has been noted for its activity as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme (11HSD1), which is significant in the treatment of metabolic syndromes and related disorders .
- Anticonvulsant Activity : Research indicates that similar piperidine compounds exhibit anticonvulsant properties, making them candidates for further development in treating epilepsy .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:
- Formation of Complex Molecules : The sulfonyl and trifluoromethyl groups facilitate reactions leading to the synthesis of more complex organic compounds.
- Reactivity Studies : The compound's ability to undergo oxidation and reduction reactions makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biochemical Probes
Due to its specific interactions with biological targets, this piperidine derivative is being investigated as a biochemical probe:
- Target Binding Studies : Understanding how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic effects.
Material Science
The incorporation of fluorinated groups often enhances the properties of materials:
- Development of New Materials : The unique characteristics imparted by the trifluoromethyl group can lead to innovations in polymer science and material engineering, where chemical stability and unique physical properties are desired .
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Investigation as an enzyme inhibitor (11HSD1) and anticonvulsant agent | Potential treatment for metabolic syndrome |
| Chemical Synthesis | Building block for complex molecules; participates in oxidation/reduction reactions | Useful in synthetic methodologies |
| Biochemical Probes | Studies on binding interactions with enzymes/receptors | Insights into mechanisms of action |
| Material Science | Enhancements in material properties due to fluorination | Innovations in polymer science |
Case Study 1: Anticonvulsant Activity
A study demonstrated that piperidine derivatives exhibit significant anticonvulsant activity in animal models, highlighting their potential as new therapeutic agents against epilepsy. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring can enhance efficacy .
Case Study 2: Enzyme Inhibition
Research into the inhibition of 11HSD1 by piperidine derivatives showed promising results, suggesting that these compounds could be developed into treatments for conditions associated with glucocorticoid metabolism, such as obesity and diabetes .
Case Study 3: Synthetic Methodologies
Investigations into the synthetic routes for producing piperidine derivatives revealed efficient methods involving sulfonylation and halogenation techniques. These methods are crucial for developing new compounds with tailored biological activities.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}piperidine
- Structural Differences : Replaces the bromine atom with chlorine on the phenyl ring.
- Impact : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine. The lower molecular weight may enhance solubility, while the reduced electronegativity could alter binding interactions in biological systems.
- Synthesis : Likely follows a sulfonation pathway similar to the target compound, utilizing chlorophenyl precursors .
4-(4-(Trifluoromethyl)phenyl)(piperidin-1-yl)butan-1-one (MK19)
- Structural Differences: Features a trifluoromethylphenyl group attached via a butanone chain instead of a sulfonyl group.
- This structural variation may influence receptor selectivity, as seen in its design for receptor-binding studies .
Trifluperidol
- Structural Differences: Contains a 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine core with a fluorobutyrophenone side chain.
- Impact: The hydroxyl and fluorobutyrophenone groups contribute to its antipsychotic activity, highlighting how trifluoromethylphenyl-piperidine derivatives can be tailored for central nervous system (CNS) targeting. The absence of a sulfonyl group reduces electron withdrawal compared to the target compound .
1-(1-(4-Bromophenyl)-3-phenylprop-2-ynyl)piperidine (5eaa)
- Structural Differences : Substitutes the sulfonyl group with a propargyl chain linked to a bromophenyl group.
- Synthesized via gold-catalyzed multicomponent reactions, this compound exemplifies divergent synthetic strategies for piperidine derivatives .
Comparative Data Table
| Compound Name | Key Substituents | Functional Groups | Notable Properties | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1-(4-Bromophenyl)sulfonyl, 3-CF₃ | Sulfonyl, CF₃ | High lipophilicity, stability | Drug discovery (uncharacterized) |
| 1-{[4-Chloro-3-CF₃]sulfonyl}piperidine | 1-(4-Chlorophenyl)sulfonyl, - | Sulfonyl, CF₃ on phenyl | Improved solubility vs. Br | Synthetic intermediate |
| MK19 | 4-(4-CF₃ phenyl)butanone | CF₃ phenyl, ketone | Hydrogen-bonding capability | Receptor-binding studies |
| Trifluperidol | 4-CF₃ phenyl, hydroxyl, fluorobutyrophenone | CF₃, hydroxyl, ketone | CNS activity | Antipsychotic agent |
| 5eaa | 1-(4-Bromophenyl)propargyl | Propargyl, bromophenyl | Rigid backbone, synthetic versatility | Click chemistry applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-, and what key intermediates are involved?
- Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor. For example, sulfonyl chloride intermediates derived from 4-bromobenzenesulfonamide may react with trifluoromethyl-substituted piperidine derivatives. Key steps include:
- Use of Pyry-BF4 to activate sulfonamides for late-stage sulfonyl chloride formation .
- Nucleophilic substitution with piperidine derivatives under basic conditions (e.g., Et₃N) to install the sulfonyl group .
- Purification via silica gel column chromatography to isolate the target compound .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodology :
- ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent effects:
- 4-Bromophenyl sulfonyl group : Aromatic protons at δ 7.6–7.8 ppm (doublets), sulfonyl group deshields adjacent carbons (~125–135 ppm in ¹³C NMR) .
- Trifluoromethyl group : Distinct ¹⁹F NMR signal near δ -60 to -70 ppm .
- HRMS : Confirm molecular formula (e.g., C₁₈H₁₆BrF₃NO₂S) with <5 ppm error .
- IR : Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the target compound?
- Methodology :
- Temperature control : Maintain low temperatures (e.g., 0–5°C) during sulfonylation to minimize side reactions .
- Catalyst screening : Evaluate alternatives to Pyry-BF4 (e.g., Tf₂O or SOCl₂) for sulfonyl chloride activation .
- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency .
- Purification : Optimize gradient elution in column chromatography (e.g., hexane/EtOAc) for better separation .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodology :
- Dynamic effects : Consider rotational barriers in the sulfonyl-piperidine bond causing splitting anomalies; variable-temperature NMR can clarify .
- Ionization artifacts : Use soft ionization techniques (e.g., ESI-MS) to reduce adduct formation in HRMS .
- DFT calculations : Compare computed vs. experimental NMR shifts to identify conformational biases .
Q. How does the electronic nature of the trifluoromethyl and sulfonyl groups influence the compound’s reactivity in further functionalization?
- Methodology :
- Electrophilic substitution : The trifluoromethyl group withdraws electron density, directing electrophiles to meta positions on the piperidine ring.
- Nucleophilic attack : The sulfonyl group stabilizes adjacent negative charges, enabling SN2 reactions at the piperidine nitrogen .
- Experimental validation : Perform kinetic studies using substituent-modified analogs to quantify electronic effects .
Q. What computational methods are suitable for validating the compound’s conformational stability and binding interactions?
- Methodology :
- Molecular docking : Screen against biological targets (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina .
- MD simulations : Assess piperidine ring flexibility and sulfonyl group solvation in explicit solvent models (e.g., TIP3P water) .
- X-ray crystallography : Compare experimental crystal structures (e.g., analogs in ) with predicted geometries.
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Solubility assays : Perform systematic tests in DMSO, ethanol, and hexane, noting temperature dependence .
- Hansen parameters : Calculate solubility spheres using dispersion (δd), polarity (δp), and hydrogen-bonding (δh) components .
- Structural analogs : Compare with piperidine derivatives bearing alternative substituents (e.g., morpholine vs. piperidine in ).
Experimental Design Considerations
Q. What precautions are critical when handling the 4-bromophenyl sulfonyl moiety due to potential toxicity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
